molecular formula C21H39NO6 B11820591 (E,2R,3S,4S)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid

(E,2R,3S,4S)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid

Cat. No.: B11820591
M. Wt: 401.5 g/mol
InChI Key: ZZIKIHCNFWXKDY-DIUYBFIGSA-N
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Description

(E,2R,3S,4S)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,2R,3S,4S)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid typically involves multiple steps, including the formation of key intermediates and the use of stereocontrolled reactions. One common approach involves the use of silicon-containing compounds to achieve stereocontrol in organic synthesis . The reaction conditions often include the use of specific solvents, temperature control, and the addition of catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E,2R,3S,4S)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions often involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

(E,2R,3S,4S)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in biological processes and as a probe for investigating enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (E,2R,3S,4S)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of key enzymes involved in metabolic pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their conformation and activity.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,4S)-2-chloro-3,4-dibromo-3-methylhexane
  • (2R,3S,4S)-3,4-dibromo-2-chloro-3-methylhexane
  • (3S,4S,5S)-3,4-dibromo-5-chloro-4-methylhexane
  • (2R,3R,4S)-3,4-dibromo-2-chloro-3-methylhexane
  • (2R,3S,4R)-3,4-dibromo-2-chloro-3-methylhexane

Uniqueness

(E,2R,3S,4S)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and biological effects, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H39NO6

Molecular Weight

401.5 g/mol

IUPAC Name

(E,2R,3S,4S)-2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxoicos-6-enoic acid

InChI

InChI=1S/C21H39NO6/c1-2-3-4-10-13-17(24)14-11-8-6-5-7-9-12-15-18(25)19(26)21(22,16-23)20(27)28/h9,12,18-19,23,25-26H,2-8,10-11,13-16,22H2,1H3,(H,27,28)/b12-9+/t18-,19+,21+/m0/s1

InChI Key

ZZIKIHCNFWXKDY-DIUYBFIGSA-N

Isomeric SMILES

CCCCCCC(=O)CCCCCC/C=C/C[C@@H]([C@H]([C@](CO)(C(=O)O)N)O)O

Canonical SMILES

CCCCCCC(=O)CCCCCCC=CCC(C(C(CO)(C(=O)O)N)O)O

Origin of Product

United States

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